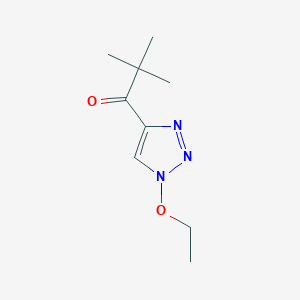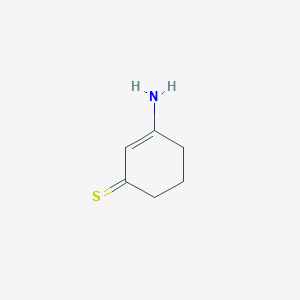
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H29BrP It is a phosphine derivative, which is a class of compounds containing a phosphorus atom bonded to three alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide typically involves the reaction of ditert-butylphosphine with 2-cyclopropylethyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide involves its ability to coordinate with metal centers in catalytic reactions. The phosphorus atom in the compound acts as a donor, forming a bond with the metal center. This coordination facilitates various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and the metal center used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ditert-butylphosphine: A simpler phosphine derivative without the cyclopropylethyl group.
Cyclopropylethylphosphine: Lacks the tert-butyl groups.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is unique due to the presence of both tert-butyl and cyclopropylethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in catalytic applications. The compound’s ability to stabilize metal centers and facilitate specific reactions sets it apart from other phosphine derivatives.
Eigenschaften
CAS-Nummer |
113612-85-4 |
|---|---|
Molekularformel |
C13H28BrP |
Molekulargewicht |
295.24 g/mol |
IUPAC-Name |
ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide |
InChI |
InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-9-11-7-8-11;/h11H,7-10H2,1-6H3;1H |
InChI-Schlüssel |
SGHGTWBESNADKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CCC1CC1)C(C)(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
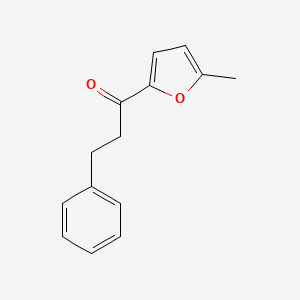





![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
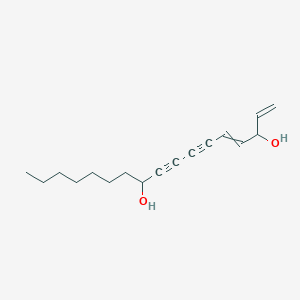
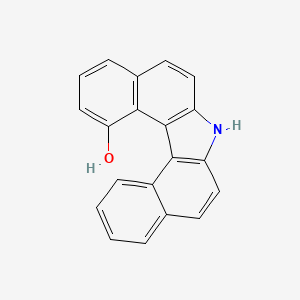
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)
